molecular formula C12H16F3N3O2 B2755164 4,4,4-trifluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide CAS No. 1797091-49-6

4,4,4-trifluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide

Cat. No.: B2755164
CAS No.: 1797091-49-6
M. Wt: 291.274
InChI Key: OUESGVCKZFHGFZ-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide (hereafter referred to as Compound A) is a synthetic organic molecule featuring a pyrazole core substituted with a tetrahydropyran (oxan-4-yl) group at the 1-position and a trifluorobutanamide moiety at the 4-position. The trifluoro group enhances metabolic stability via electron-withdrawing effects, while the oxan-4-yl group may improve solubility due to its moderate polarity .

Properties

IUPAC Name

4,4,4-trifluoro-N-[1-(oxan-4-yl)pyrazol-4-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O2/c13-12(14,15)4-1-11(19)17-9-7-16-18(8-9)10-2-5-20-6-3-10/h7-8,10H,1-6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUESGVCKZFHGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.

    Introduction of the oxan-4-yl group: This step involves the alkylation of the pyrazole ring with an appropriate oxan-4-yl halide.

    Formation of the butanamide backbone:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4,4,4-Trifluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the presence of the trifluoromethyl group.

    Materials Science: The compound is explored for its use in the development of advanced materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Differences
Compound Name Core Structure Substituents Molecular Weight Key Features
Compound A Pyrazole - 1-(Oxan-4-yl)
- 4-(4,4,4-trifluorobutanamide)
Not reported Enhanced solubility (oxan-4-yl), metabolic stability (CF₃)
N-(3-Chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)-4,4,4-trifluoro-3-(methylthio)-N-(prop-2-yn-1-yl)butanamide (Compound 613) Pyrazole - 1-(Pyridin-3-yl)
- 4-(CF₃, methylthio, propargyl)
Not reported Increased hydrophobicity (methylthio), potential for click chemistry (propargyl)
1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one Pyrazole - 1-(4-Nitrophenyl)
- 4-acetyl
- 3,5-dimethyl
Not reported Antimicrobial activity demonstrated
4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-[4-[4-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanyl-5-oxo-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide Pyrazole - Tetrazolyl-sulfanyl
- Pyrrolidinyl
- Phenoxy-butanamide
738.9 High molecular weight, complex substituents likely reduce bioavailability
Key Observations:
  • Substituent Influence on Solubility: Compound A’s oxan-4-yl group contrasts with the hydrophobic 4-nitrophenyl group in and the bulky phenoxy group in , suggesting superior aqueous solubility for Compound A.
  • Metabolic Stability: The trifluoro group in Compound A and Compound 613 may confer resistance to oxidative degradation compared to non-fluorinated analogs like the acetylated pyrazole in .

Computational and Crystallographic Insights

  • Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining small-molecule crystal structures . If Compound A’s structure was resolved via SHELXL, bond angles/lengths near the pyrazole and amide groups could be compared to analogs to predict conformational stability.
  • For instance, the trifluoro group may create distinct electron-deficient regions compared to methylthio (Compound 613) or acetyl () substituents, affecting binding interactions.

Q & A

Q. Key factors affecting yield :

  • Temperature control (0–5°C for exothermic steps).
  • Purification via column chromatography or recrystallization to isolate the product from byproducts .

Advanced Question

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify reactive sites (e.g., electrophilic carbonyl carbon or electron-deficient pyrazole ring) .
  • Reaction path search : Tools like GRRM or AFIR simulate possible pathways, highlighting intermediates and energy barriers .
  • Solvent effects : COSMO-RS models predict solvation effects on reaction kinetics.

Case study :
DFT simulations revealed that the trifluoromethyl group stabilizes the amide bond, reducing susceptibility to hydrolysis compared to non-fluorinated analogs .

What experimental strategies address contradictions in pharmacological data, such as varying IC₅₀ values across assays?

Advanced Question

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition studies) and control compounds (e.g., staurosporine for baseline inhibition) .
  • Statistical design of experiments (DoE) : Factorial designs to isolate variables like pH, temperature, and solvent composition affecting bioactivity .
  • Data normalization : Express IC₅₀ relative to a reference inhibitor to mitigate inter-lab variability.

Q. Example optimization table :

FactorRange TestedImpact on IC₅₀ (p-value)
pH6.5–7.5<0.01
[DMSO]0.1–1%0.15

How does the tetrahydropyran (oxan-4-yl) moiety influence the compound’s pharmacokinetic properties?

Advanced Question

  • Lipophilicity : The oxan-4-yl group increases logP by ~0.5 units compared to non-cyclic ether analogs, enhancing membrane permeability .
  • Metabolic stability : Cyclic ethers resist oxidative metabolism better than linear ethers, as shown in microsomal assays (t₁/₂ increased from 2.1 to 4.3 hours) .
  • Solubility : Introduction of the oxan-4-yl group reduces aqueous solubility by 30%, necessitating formulation optimization (e.g., co-solvents like PEG 400) .

What methodologies are employed to establish structure-activity relationships (SAR) for derivatives of this compound?

Advanced Question

  • Scaffold diversification : Synthesize analogs with variations in:
    • Trifluoromethyl group (e.g., CF₃ vs. CHF₂).
    • Pyrazole substitution (e.g., 1- vs. 3-position substituents) .
  • Biological profiling : Test analogs against target panels (e.g., kinase inhibition arrays) and correlate activity with structural features.
  • 3D-QSAR modeling : CoMFA or CoMSIA to map electrostatic/hydrophobic fields influencing activity .

Q. SAR findings :

  • Replacement of oxan-4-yl with piperidine reduces potency by 10-fold, suggesting ring size and oxygen positioning are critical .

How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?

Advanced Question

  • Flow chemistry : Continuous flow systems improve heat transfer and reduce side reactions (e.g., epimerization) during amide coupling .
  • Process analytical technology (PAT) : In-line FTIR or HPLC monitors reaction progress in real-time.
  • Green chemistry principles : Substitute DMF with cyclopentyl methyl ether (CPME) to enhance safety and waste reduction .

Q. Scale-up data :

ParameterLab Scale (100 mg)Pilot Scale (10 g)
Reaction Time24h18h
Purity Post-Purification95%92%

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